molecular formula C25H21Cl2N3O B4162220 6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride

6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride

Cat. No.: B4162220
M. Wt: 450.4 g/mol
InChI Key: LFYYTTLSKCIDRN-UHFFFAOYSA-N
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Description

6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a tetrahydronaphthalene moiety. The presence of a chlorine atom and a carboxamide group further adds to its chemical diversity. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O.ClH/c26-18-10-11-23-20(13-18)21(14-24(28-23)17-7-4-12-27-15-17)25(30)29-22-9-3-6-16-5-1-2-8-19(16)22;/h1-2,4-5,7-8,10-15,22H,3,6,9H2,(H,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYYTTLSKCIDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety can be attached via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent.

    Chlorination and Carboxamide Formation: The final steps involve the chlorination of the compound and the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Coupling: Palladium catalysts, boronic acids, base, inert atmosphere.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

    Coupling: Biaryl derivatives.

Scientific Research Applications

6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit receptor tyrosine kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-chloroquinoline, 4-aminoquinoline, and 8-hydroxyquinoline share structural similarities with the quinoline core.

    Pyridine Derivatives: Compounds like 2-chloropyridine, 3-aminopyridine, and 4-hydroxypyridine have similar pyridine rings.

    Tetrahydronaphthalene Derivatives: Compounds such as 1,2,3,4-tetrahydronaphthalene and 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid share the tetrahydronaphthalene moiety.

Uniqueness

6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride is unique due to its combination of structural features, including the quinoline core, pyridine ring, and tetrahydronaphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-chloro-2-pyridin-3-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide;hydrochloride

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